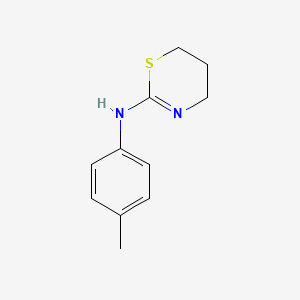![molecular formula C16H15NO3S2 B5305795 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBT-2, and it has been synthesized through different methods. In
Mechanism of Action
The mechanism of action of MBT-2 is not fully understood. However, it has been suggested that it induces apoptosis by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. It also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. Moreover, MBT-2 has been shown to inhibit viral replication by blocking viral entry and inhibiting viral reverse transcriptase activity.
Biochemical and Physiological Effects:
MBT-2 has been shown to induce apoptosis in tumor cells, reduce the production of pro-inflammatory cytokines, and inhibit viral replication. It has also been studied for its potential toxicity, where it was found to have low toxicity in vitro. However, further studies are needed to evaluate its toxicity in vivo.
Advantages and Limitations for Lab Experiments
One advantage of MBT-2 is its potential applications in various fields, including cancer treatment, anti-inflammatory, and antiviral activities. It also has low toxicity in vitro, which makes it a promising candidate for further studies. However, one limitation is the lack of information on its toxicity in vivo, which is crucial for its potential use in humans.
Future Directions
There are several future directions for MBT-2 research. One direction is to evaluate its toxicity in vivo to determine its potential use in humans. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Moreover, further studies are needed to understand its mechanism of action and identify its molecular targets.
In conclusion, MBT-2 is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized through different methods and has shown promising results in cancer treatment, anti-inflammatory, and antiviral activities. However, further studies are needed to evaluate its toxicity in vivo and understand its mechanism of action.
Synthesis Methods
MBT-2 can be synthesized through different methods, including the reaction of 2-mercaptobenzothiazole with 4-methoxybenzene sulfonyl chloride in the presence of a base. Another method involves the reaction of 2-bromoethylamine hydrobromide with 2-mercaptobenzothiazole in the presence of a base, followed by the reaction with 4-methoxybenzene sulfonyl chloride.
Scientific Research Applications
MBT-2 has been studied for its potential applications in various fields, including cancer treatment, anti-inflammatory, and antiviral activities. In cancer research, MBT-2 has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. It has also been studied for its anti-inflammatory activity, where it was found to reduce the production of pro-inflammatory cytokines. Additionally, MBT-2 has shown promising antiviral activity against HIV-1 and HSV-1.
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)sulfonylethyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-20-12-6-8-13(9-7-12)22(18,19)11-10-16-17-14-4-2-3-5-15(14)21-16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWXKMGHZUZECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole, 2-[2-(4-methoxyphenylsulfonyl)ethyl]- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)
![1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)
![[4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5305769.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5305783.png)


![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)
![N-benzyl-N-methyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-piperidinamine](/img/structure/B5305832.png)